molecular formula C32H52FeP2 B1661781 (Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine CAS No. 950982-61-3

(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine

Cat. No. B1661781
M. Wt: 554.5
InChI Key: XUGHPTFNSLEKBM-GHVWMZMZSA-N
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Description

“(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine”, also known as DCFPE-1, is a compound that has been extensively studied in the field of organometallic chemistry. It belongs to the class of ferrocene-based ligands, which are widely used in catalysis and materials science due to their unique electronic and steric properties. It is a chiral compound with a fixed stereo configuration . The empirical formula is C32H52FeP2 and the molecular weight is 554.55 .


Molecular Structure Analysis

The molecular structure of “(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine” involves a ferrocene core, which is a sandwich compound consisting of a central iron atom between two cyclopentadienyl rings . Attached to this core are phosphine groups, including a dicyclohexylphosphino group and a di-tert-butylphosphino group .


Chemical Reactions Analysis

“(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine” has been extensively studied as a ligand in various catalytic reactions, including cross-coupling reactions . It has been shown to exhibit high activity and selectivity in these reactions, making it a promising candidate for industrial applications.


Physical And Chemical Properties Analysis

“(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine” is a solid with low solubility . It is known to be relatively non-toxic and stable under ambient conditions, making it a safe compound to handle in the laboratory.

Safety And Hazards

“(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine” may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;/q2*-1;+2/t21-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGHPTFNSLEKBM-GHVWMZMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C-]1C=CC=C1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C-]1C=CC=C1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

158923-11-6
Record name SL-J009-1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158923-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20746211
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 1-[(1R)-1-(di-tert-butylphosphanyl)ethyl]-2-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine

CAS RN

950982-61-3, 158923-11-6
Record name (2S)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(dicyclohexylphosphino)ferrocene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950982-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 1-[(1R)-1-(di-tert-butylphosphanyl)ethyl]-2-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine
Reactant of Route 2
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine
Reactant of Route 3
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine
Reactant of Route 4
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine
Reactant of Route 5
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine
Reactant of Route 6
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine

Citations

For This Compound
3
Citations
AR Chianese, SE Shaner, JA Tendler… - …, 2012 - ACS Publications
Three new iridium complexes of meta-phenylene-bridged bis-N-heterocyclic carbene CCC-pincer ligands were synthesized and characterized. For a pincer ligand with 2,6-…
Number of citations: 97 pubs.acs.org
S Zhang - 2020 - search.proquest.com
We have developed a broadly applicable strategy for the enantioselective and diastereodivergent synthesis of unprotected α-secondary amines, secondary and tertiary alcohols from …
Number of citations: 2 search.proquest.com
C Lavoie - 2018 - dalspace.library.dal.ca
The nickel-catalyzed Csp2-N cross-coupling of NH substrates and (hetero)aryl (pseudo)halides for the synthesis of (hetero)anilines is in the midst of a resurgence. Reactivity …
Number of citations: 0 dalspace.library.dal.ca

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